molecular formula C11H24N2 B13277175 (Cyclopropylmethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine

(Cyclopropylmethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine

Cat. No.: B13277175
M. Wt: 184.32 g/mol
InChI Key: GHLWMRPEFPEQPG-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine is a tertiary amine characterized by a cyclopropylmethyl substituent and a branched dimethylaminopropyl chain. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical and chemical applications.

Properties

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

N-(cyclopropylmethyl)-N',N',2,2-tetramethylpropane-1,3-diamine

InChI

InChI=1S/C11H24N2/c1-11(2,9-13(3)4)8-12-7-10-5-6-10/h10,12H,5-9H2,1-4H3

InChI Key

GHLWMRPEFPEQPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1CC1)CN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine typically involves multiple steps, starting with the preparation of the cyclopropylmethyl group and the dimethylamino group separately. These groups are then combined through a series of reactions, including nucleophilic substitution and amination reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(Cyclopropylmethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with structurally related amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Amine Key Features
(Cyclopropylmethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine (Target) C₁₁H₂₂N₂ 182.31 Cyclopropylmethyl High ring strain, moderate lipophilicity, potential CNS penetration
3-(Dimethylamino)-2,2-dimethylpropylamine C₁₂H₂₂N₂S 226.38 Thiophen-3-ylmethyl Increased aromaticity, sulfur atom enhances polarizability
Propyl-[3-(benzo[de]isoquinoline-dione)-2,2-dimethylpropyl]dimethylammonium C₂₆H₃₄N₃O₂⁺Br⁻ 508.48 (cation) Benzoisoquinoline-dione Quaternized amine, improved aqueous solubility, fluorescent properties
3-(2-Cyclopropoxyquinolin-6-yl)-1-(3-(dimethylamino)-2,2-dimethylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₂₄H₃₀N₇O 432.5 Cyclopropoxyquinolinyl Hybrid structure with CNS-penetrant potential, pyrazolopyrimidine backbone

Biological Activity

(Cyclopropylmethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropylmethyl group attached to a dimethylaminopropyl chain. Its structural formula can be represented as follows:

C12H19N\text{C}_{12}\text{H}_{19}\text{N}

This configuration suggests potential interactions with various biological targets, particularly in the central nervous system.

Research indicates that compounds with similar structures often exhibit activity through modulation of neurotransmitter systems, particularly those involving monoamines. The dimethylamino group may enhance lipophilicity, facilitating blood-brain barrier penetration and subsequent neuroactivity.

Pharmacological Effects

  • CNS Stimulation : Preliminary studies suggest that this compound may act as a stimulant in animal models, potentially increasing locomotor activity and alertness.
  • Antidepressant-like Effects : Similar compounds have demonstrated efficacy in models of depression, possibly through serotonin and norepinephrine reuptake inhibition.
  • Analgesic Properties : There is emerging evidence that this compound may exhibit analgesic effects, which could be linked to its interaction with pain pathways in the central nervous system.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
CNS StimulationIncreased locomotion in rodents
Antidepressant-likeReduced despair behavior in models
AnalgesicDecreased pain response in tests

Detailed Research Findings

  • A study published in Pharmacology Biochemistry and Behavior reported that compounds with similar structural motifs showed significant increases in serotonin levels in the brain, indicating a potential mechanism for mood enhancement and anxiolytic effects .
  • Another investigation highlighted the analgesic properties of structurally related amines, suggesting that this compound could similarly modulate pain perception pathways .

Safety and Toxicology

The safety profile of this compound has not been extensively studied. However, related compounds often exhibit low toxicity at therapeutic doses. It is crucial to conduct comprehensive toxicological assessments to ensure safety for human use.

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